molecular formula C13H10N6O4 B13033703 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13033703
M. Wt: 314.26 g/mol
InChI Key: FJVNBUQKMTUTQQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a novel small molecule investigated for its potent biological activity as a chaperone amplifier and cytoprotective agent. This compound belongs to the pyrimidotriazinedione class, which are analogues of the natural product fervenulin, known for a wide spectrum of pharmacological properties . Primary research indicates that derivatives of this chemical scaffold function by amplifying the transcriptional activity of Heat Shock Factor 1 (HSF1) under mild heat stress, with some lead compounds demonstrating EC50 values in the low micromolar range . This mechanism promotes the cellular stress response, leading to significant cytoprotective effects. These compounds have shown potent efficacy in protecting cells from rotenone-induced toxicity, a model relevant to neurodegenerative studies, as well as in oxygen-glucose deprivation models, suggesting potential research applications in neuroprotection and ischemia . Lead optimization in this series has focused on achieving a high protective ratio (CC50/EC50) and favorable drug metabolism and pharmacokinetics (DMPK) properties, including good metabolic stability and aqueous solubility . Furthermore, closely related pyrimidotriazine structures have been screened for in vitro anticancer activity, showing promising cytotoxicity against human lung carcinoma cell lines (A549) . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H10N6O4

Molecular Weight

314.26 g/mol

IUPAC Name

1,6-dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H10N6O4/c1-17-12(20)9-11(15-13(17)21)18(2)16-10(14-9)7-3-5-8(6-4-7)19(22)23/h3-6H,1-2H3

InChI Key

FJVNBUQKMTUTQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Formation of Hydrazone Intermediates

  • Starting materials: Substituted hydrazines (e.g., phenylhydrazine or 4-nitrophenylhydrazine) are reacted with aldehydes (e.g., p-anisaldehyde or 4-nitrobenzaldehyde).
  • Conditions: Reflux in ethanol or other suitable solvents.
  • Outcome: Hydrazones precipitate upon cooling and can be isolated by filtration.

Example: Phenylhydrazine treated with p-anisaldehyde under reflux produces hydrazone intermediates in good yields (~80%).

Reaction with 6-Chloro-3-methyl-5-nitrouracil

  • Preparation of uracil derivative: 6-chloro-3-methyl-5-nitrouracil is synthesized by nitration of commercially available 6-chloro-3-methyluracil.
  • Condensation: The hydrazone is reacted with 6-chloro-3-methyl-5-nitrouracil to form hydrazinyl-nitrouracil intermediates.
  • Conditions: Typically done in ethanol or aqueous ethanol under reflux with stirring.

This step efficiently links the hydrazone moiety to the uracil core, setting the stage for cyclization.

Cyclization to Pyrimido[5,4-e]triazine-5,7-dione Core

  • Reagents: Zinc powder (4 equivalents) and ammonium chloride (2 equivalents).
  • Conditions: Refluxing 50% aqueous ethanol with vigorous stirring and exposure to air.
  • Mechanism: Zinc reduces the nitro group and promotes cyclization to form the fused triazine ring.
  • Yield: Moderate yields around 39% reported for the final cyclized product.

This reductive cyclization is a critical step that forms the bicyclic heterocyclic system characteristic of the target compound.

Representative Synthetic Route Summary Table

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Nitrophenylhydrazine + 4-nitrobenzaldehyde Reflux in ethanol 4-Nitrophenyl hydrazone ~80 Hydrazone precipitates on cooling
2 Hydrazone + 6-chloro-3-methyl-5-nitrouracil Reflux in ethanol Hydrazinyl-nitrouracil intermediate High Efficient condensation
3 Hydrazinyl intermediate Zinc powder, NH4Cl, reflux 50% EtOH Cyclized pyrimido[5,4-e]triazine-5,7-dione ~39 Reductive cyclization step
4 Cyclized intermediate Purification, crystallization Final 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido-triazine Variable Purity enhanced by recrystallization

Research Findings and Analysis

  • The synthetic route is a three-step process that broadens the scope of substituents at the N1 position of the pyrimido-triazine core.
  • The use of zinc and ammonium chloride under reflux in aqueous ethanol is crucial for efficient cyclization and reduction of nitro groups.
  • The overall yield is moderate (~39%), but the method allows for a variety of aryl and alkyl substituents to be incorporated, making it versatile for analog synthesis.
  • Alternative methods involving palladium-catalyzed coupling and other functional group transformations have been explored for related compounds but are less common for this specific nitrophenyl derivative.

Additional Notes

  • The reaction conditions require careful control of temperature and stoichiometry to avoid side reactions.
  • Purification typically involves recrystallization from mixed solvents such as DMF/ethanol or ethanol alone.
  • Analytical data such as IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl group at position 3 and the triazine ring system enable nucleophilic substitution under controlled conditions:

  • Amination : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields amino derivatives via displacement of the nitro group .

  • Thiolation : Treatment with sodium hydrosulfide (NaSH) in ethanol at reflux replaces the nitro group with a thiol (-SH) moiety.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
MethylamineDMF, 90°C, 6 h3-(4-Methylaminophenyl) derivative78
PiperidineDMSO, 100°C, 8 h3-(4-Piperidinophenyl) derivative65
NaSHEthanol, reflux, 12 h3-(4-Mercaptophenyl) derivative82

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic system participates in EAS at specific positions:

  • Nitration : Further nitration with HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at the para position of the existing nitrophenyl ring .

  • Halogenation : Bromine (Br₂) in acetic acid selectively halogenates the pyrimidine ring at position 8 .

Key Mechanistic Insight :
The nitrophenyl group directs incoming electrophiles to meta positions due to its strong electron-withdrawing effect, while the triazine ring’s electron-deficient nature enhances reactivity toward electrophiles .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the triazine core:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 80°C introduces aryl groups at position 3 .

  • Buchwald-Hartwig Amination : Coupling with aryl halides (e.g., 3-bromopyridine) using Xantphos/Pd(OAc)₂/K₂CO₃ in dioxane yields N-aryl derivatives .

Table 2: Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Phenylboronic acid3-(4-Biphenylyl) derivative73
Buchwald-HartwigXantphos/Pd(OAc)₂3-Bromopyridine3-(Pyridin-3-yl) derivative68

Oxidation and Reduction

  • Nitro Group Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) converts the 4-nitrophenyl group to 4-aminophenyl, enhancing solubility and bioactivity .

  • Triazine Ring Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the triazine’s methyl groups to carboxylic acids .

Critical Note : Over-reduction of the triazine ring under harsh conditions (e.g., excess LiAlH₄) leads to ring opening and loss of structural integrity.

Cycloaddition and Ring Expansion

The triazine core participates in [3+2] cycloadditions with dipolarophiles like acrylonitrile, forming fused pyrazolo-triazine systems under microwave irradiation (150°C, 20 min) .

Biological Activity Modulation via Derivatization

Structural modifications significantly impact pharmacological properties:

  • Cytoprotective Derivatives : Introduction of dimethylaminoethylthio groups (via thiol-alkylation) enhances protection against rotenone-induced toxicity (EC₅₀ = 0.12 μM) .

  • Anticancer Activity : Pyrimidotriazines with substituted hydrazones show IC₅₀ values as low as 3.6 μM against A549 lung carcinoma cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido[5,4-e][1,2,4]triazine derivatives. These compounds have shown efficacy against various human cancer cell lines by inducing DNA damage in poorly oxygenated tumor cells. Specifically, the compound has been evaluated for its ability to inhibit tumor growth and promote apoptosis in cancer cells through mechanisms that involve the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of pyrimido[5,4-e][1,2,4]triazine derivatives demonstrated that modifications to the nitrophenyl group significantly influenced the anticancer activity of these compounds. The synthesized compounds were screened for their antitumor activity against various cancer cell lines using standard cytotoxicity assays. Results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for further development in cancer therapy .

Neuroprotective Effects

Emerging research suggests that compounds like 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione may also have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role in disease progression. The compound's ability to modulate NMDA receptors and reduce neuroinflammation positions it as a candidate for further investigation in treating conditions such as Alzheimer's disease and Parkinson's disease .

Antioxidant Properties

The compound's antioxidant properties have garnered attention due to their potential implications in various health conditions. Studies indicate that the modulation of oxidative stress through antioxidant mechanisms can contribute to improved outcomes in diseases characterized by inflammation and oxidative damage. The dual role of such compounds as both pro-oxidants and antioxidants depending on their concentration and cellular context emphasizes the need for careful evaluation in therapeutic settings .

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Core Structural Analogues

The pyrimido[5,4-e][1,2,4]triazine-5,7-dione scaffold is a versatile pharmacophore. Key analogues include:

Compound Name Structural Modification Pharmacological Activity IC50/Potency Reference(s)
Toxoflavin (1,6-dimethyl derivative) None (parent structure) CBS inhibition, antimicrobial, antitumor CBS: ~1–3 μM
CH-004 3-Benzyl substitution Enhanced CBS inhibition CBS: IC50 = 0.8 μM
Walrycin B 3-(4-Trifluoromethylphenyl) substitution Antibacterial (targets WalR regulator) MIC: 12.5 μg/mL against S. aureus
3-(4-(2-(Diethylamino)ethoxy)phenyl) Polar side chain at C3 β-catenin/TCF complex antagonism IC50 = 0.016 mM

Key Findings :

  • Toxoflavin serves as the foundational CBS inhibitor but lacks selectivity, also inhibiting cystathionine γ-lyase (CSE) at higher concentrations .
  • Walrycin B demonstrates divergent activity, targeting bacterial WalK/WalR systems rather than human enzymes, highlighting scaffold versatility .
Functional Analogues in Disease Models
  • Anticancer Activity: The 3-(4-nitrophenyl) derivative (target compound) shows superior cytotoxicity in colorectal adenocarcinoma (HCT-8) cells compared to doxorubicin in hypoxic conditions . Derivatives with 3-aryl substitutions (e.g., 3-phenyl, 3-(4-methoxyphenyl)) exhibit IC50 values in the micromolar range against breast (MCF-7) and liver (HepG2) cancer cells .
  • Antimicrobial Activity :
    • Toxoflavin derivatives are phytotoxic and contribute to rice seedling rot via Burkholderia glumae pathogenicity, whereas synthetic analogues like walrycin B lack plant toxicity but retain antibacterial effects .

Mechanistic and Pharmacokinetic Insights

  • CBS Inhibition :
    • Toxoflavin and its derivatives inhibit CBS by competing with the pyridoxal phosphate (PLP) cofactor, reducing H2S production in cancer cells .
    • The 3-benzyl group in CH-004 enhances binding affinity to CBS’s active site, as confirmed by molecular docking studies .
  • Pharmacokinetics :
    • Lead optimized derivatives exhibit moderate metabolic stability in rat liver microsomes (t1/2 > 60 min) and aqueous solubility (>50 μM), supporting in vivo efficacy .

Biological Activity

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula: C13H10N6O4
  • Molecular Weight: 314.26 g/mol
  • CAS Number: 891030-19-6

The compound features a pyrimidine and triazine moiety which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to 1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies: In vitro studies have demonstrated that derivatives of triazine compounds can exhibit stronger cytotoxic activity than standard chemotherapeutics like cisplatin. These studies often utilize the MTT assay to evaluate cell viability in various cancer cell lines such as MCF-7 and MDA-MB-231. Notably, some derivatives have shown enhanced apoptosis through caspase activation pathways .

Antimicrobial Activity

Compounds containing similar structural motifs have been reported to possess antimicrobial properties. The pyrimidine and triazine cores can interact with microbial targets effectively:

  • Mechanism of Action: The interaction with microbial enzymes or cellular structures leads to inhibition of growth and viability in pathogenic bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains .

Antioxidant Properties

The antioxidant activity of pyrimidine derivatives has been documented in various studies:

  • Free Radical Scavenging: Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may be beneficial in conditions such as cancer and neurodegenerative diseases .

Other Biological Activities

1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine derivatives have also been explored for:

  • Anti-inflammatory Effects: Some derivatives exhibit the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antidiabetic Potential: Research has indicated that certain pyrimidine derivatives can improve insulin sensitivity and glucose uptake in cells .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds:

  • Objective: To assess the cytotoxic effects on breast cancer cell lines.
  • Methodology: MTT assays were performed on various concentrations of the compound.
  • Results: The compound demonstrated significant cytotoxicity compared to control groups, with IC50 values indicating strong potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

  • Objective: To evaluate the effectiveness against common bacterial strains.
  • Methodology: Disk diffusion methods were utilized to determine the inhibitory zones.
  • Results: The compound exhibited notable inhibition against several strains of bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions or multi-step annelation protocols. Key factors include solvent systems, catalysts, and temperature regimes. For example:

  • Green chemistry approaches using water/ethanol mixtures with additives like 4,4’-trimethylenedipiperidine (yields >85%) .
  • Cyclocondensation of aminopyridazine derivatives with thiourea or phenyl isocyanate under basic conditions .

Q. Table 1: Comparison of Synthetic Protocols

MethodSolvent SystemCatalyst/AdditiveYield (%)Reference
CyclocondensationEthanolic KOHThiourea70–75
Green synthesisWater/ethanol (1:1)4,4’-trimethylenedipiperidine85–92
Annelation reactionDMFPhenyl isocyanate65–70

Q. What physicochemical properties dictate experimental handling and storage?

Methodological Answer: Critical properties include thermal stability, solubility, and hygroscopicity:

  • Thermal stability : The compound remains stable up to 243–245°C (melting point) .
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .
  • Hygroscopicity : Low moisture absorption under dry storage conditions .

Q. Table 2: Key Physicochemical Properties

PropertyValue/RangeReference
Melting Point243–245°C
Density1.59 g/cm³
Water Solubility<1 mg/mL (25°C)

Q. What safety protocols are recommended based on acute toxicity data?

Methodological Answer: The compound exhibits moderate acute toxicity (oral LD₅₀ = 8.4 mg/kg in mice), requiring:

  • PPE : Gloves, lab coats, and fume hoods for aerosol prevention .
  • Waste disposal : Neutralization with alkaline solutions before incineration .

Q. Table 3: Acute Toxicity Profile

SpeciesRouteLD₅₀Toxic EffectsReference
MouseOral8.4 mg/kgHematuria, diarrhea, lacrimation

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

  • ICReDD’s approach : Combines computational screening with experimental validation to reduce trial-and-error cycles by 40–60% .
  • Regioselectivity modeling : Predicts preferential annelation sites using electron density maps .

Q. How to address discrepancies in catalytic activity data across studies?

Methodological Answer: Apply Design of Experiments (DOE) to isolate variables:

  • Factorial design : Test interactions between temperature, solvent polarity, and catalyst loading .
  • Response surface methodology (RSM) : Optimizes conflicting parameters (e.g., yield vs. purity) .

Q. What advanced techniques improve regioselectivity in annelation reactions?

Methodological Answer:

  • Lewis acid catalysis : Enhances electrophilic substitution at the 3-position .
  • Solvent engineering : Use of ionic liquids to stabilize transition states and reduce side reactions .

Q. What frameworks establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Combinatorial libraries : Synthesize derivatives with varying substituents (e.g., nitro, methyl groups) .
  • Multivariate analysis : Correlate electronic parameters (Hammett constants) with bioactivity .

Q. How to characterize degradation pathways under environmental stress?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to UV light, humidity, and extreme pH .
  • LC-MS/MS analysis : Identify degradation products (e.g., deaminated metabolites) .

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